Metoxepin
Overview
Description
Metoxepin is a chemical compound that belongs to the class of tricyclic antidepressants. It is a psychoactive drug that is used in scientific research to study the mechanisms of depression and other mental disorders. Metoxepin is synthesized through a complex chemical process, and its mechanism of action is not fully understood. However, it is believed to act on various neurotransmitters in the brain to produce its therapeutic effects.
Scientific Research Applications
Neuroplasticity and Visual Functions
Metoxepin's relevance in scientific research extends to the field of neuroplasticity and vision. A study by Vetencourt et al. (2008) demonstrated that fluoxetine, a medication closely related to metoxepin, can restore neuronal plasticity in the adult visual system. Chronic administration of fluoxetine reinstated ocular dominance plasticity in adulthood and promoted the recovery of visual functions in amblyopic animals. This was accompanied by reduced intracortical inhibition and increased expression of brain-derived neurotrophic factor in the visual cortex (Vetencourt et al., 2008).
Electrophysiological Effects
Research by Baker et al. (1997) explored the electrophysiological effects of antidepressants, including doxepin, a compound similar to metoxepin. The study found that doxepin prolonged the QTc interval, an important measure in cardiac electrophysiology, suggesting potential cardiac implications of antidepressant use (Baker et al., 1997).
Neuropsychiatric Symptoms in Parkinson Disease
Weintraub et al. (2010) investigated the efficacy of atomoxetine, a selective norepinephrine reuptake inhibitor related to metoxepin, for treating depressive symptoms and comorbid neuropsychiatric symptoms in Parkinson's disease. The study concluded that atomoxetine treatment did not significantly improve depressive symptoms but was associated with improvement in global cognitive performance and daytime sleepiness (Weintraub et al., 2010).
Anxiolytic Effects of Plant Extracts
Dutt et al. (2010) examined the anxiolytic effects of various plant extracts, including Gelsemium sempervirens, which could be relevant in the context of metoxepin's applications. They found significant increases in open arm entries and mean time spent in open arms, indicating anxiolytic activity at certain dosages (Dutt et al., 2010).
Error Monitoring and Cognitive Control
Graf et al. (2011) investigated the effects of atomoxetine on error monitoring, a key component of cognitive control. The study found that atomoxetine led to a significant increase in failed inhibition and increased neural sensitivity for errors in healthy subjects, reflecting potential cognitive control implications (Graf et al., 2011).
properties
IUPAC Name |
1-(3-methoxybenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20/h3-8,13-14H,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGQMMZHTFRNBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176460 | |
Record name | Metoxepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metoxepin | |
CAS RN |
22013-23-6 | |
Record name | Metoxepin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022013236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metoxepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METOXEPIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8EZK2DSIT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.